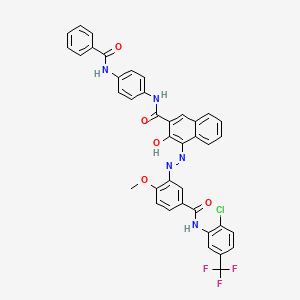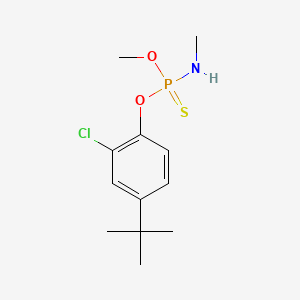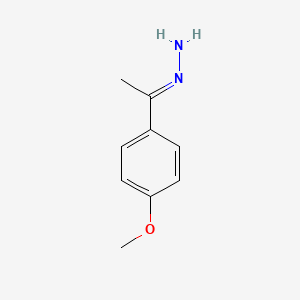
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse pharmacological activities, including dopaminergic, serotonergic, and adrenergic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting from the basic ergoline skeleton. The key steps include:
Formation of the Ergoline Core: This involves the cyclization of a suitable precursor to form the ergoline skeleton.
Functionalization: Introduction of the methyl group at the 6-position and the beta configuration.
Attachment of the Imidazole Ring: This step involves the formation of the imidazole ring and its subsequent attachment to the ergoline core.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act on dopaminergic, serotonergic, or adrenergic receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound with a similar core structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other ergoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
160730-45-0 |
|---|---|
Fórmula molecular |
C22H26N4O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
ethyl 3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)20-10-23-13-26(20)12-14-7-17-16-5-4-6-18-21(16)15(9-24-18)8-19(17)25(2)11-14/h4-6,9-10,13-14,17,19,24H,3,7-8,11-12H2,1-2H3/t14-,17?,19-/m1/s1 |
Clave InChI |
GUQZNPVNTASLSK-LJMFKLJISA-N |
SMILES isomérico |
CCOC(=O)C1=CN=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
SMILES canónico |
CCOC(=O)C1=CN=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















